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molecular formula C17H12BrClF3N3 B8444754 4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline

4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline

Cat. No. B8444754
M. Wt: 430.6 g/mol
InChI Key: FZYPSVJJRYCQMQ-UHFFFAOYSA-N
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Patent
US07998995B2

Procedure details

Into a dry, nitrogen-flushed 250 mL round-bottom flask was placed 4.0 g of 4-bromoaniline (23 mmol). After addition of THF (30 mL), the resulting solution was cooled in an ice bath. 14 mL of a 1.6 M solution in hexane of butyllithium (22 mmol) was added dropwise to the 4-bromoaniline solution to afford a beige suspension. After 10 minutes stirring, the cold suspension was treated with 6.0 g of 5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole (18 mmol) as a solution in THF (30 mL) via cannula. The flask and cannula were then rinsed with additional THF (10 mL) to insure complete transfer of the bromide. After 1 hour stirring at 0° C., LC/MS analysis showed no remaining 5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, and showed a large peak for the desired product. After 100 min., the reaction was quenched by the addition of 1 mL of acetic acid (18 mmol). The resulting pale suspension was concentrated in vacuo to afford a pale brown foam. The crude product was purified by silica gel flash chromatography using gradient elution from 0% to 70% EtOAc/hexane. Many of the column fractions were impure. Pure fractions were concentrated in vacuo to afford 4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline as a pale yellow oil, yield: 2.35 g (31%); 1H NMR (400 MHz, CDCl3): δ 7.59-7.55 (m, 1H), 7.52-7.45 (m, 1H), 7.44-7.40 (m, 2H), 7.25-7.21 (m, 2H), 6.63 (s, 1H), 6.41-6.37 (m, 2H), 4.20 (br s, 2H), 3.90 (br s, 1H); MS (ESI) m/z 432.0 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([Li])CCC.Br[CH2:15][C:16]1[N:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[Cl:27])[N:19]=[C:18]([C:28]([F:31])([F:30])[F:29])[CH:17]=1.C(O)(=O)C>CCCCCC.C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:15][C:16]2[N:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:27])[N:19]=[C:18]([C:28]([F:31])([F:29])[F:30])[CH:17]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrCC1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a dry, nitrogen-flushed 250 mL round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to afford a beige suspension
WASH
Type
WASH
Details
The flask and cannula were then rinsed with additional THF (10 mL)
STIRRING
Type
STIRRING
Details
After 1 hour stirring at 0° C.
Duration
1 h
WAIT
Type
WAIT
Details
After 100 min.
Duration
100 min
CONCENTRATION
Type
CONCENTRATION
Details
The resulting pale suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale brown foam
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography
WASH
Type
WASH
Details
elution from 0% to 70% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
Pure fractions were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(NCC2=CC(=NN2C2=C(C=CC=C2)Cl)C(F)(F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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